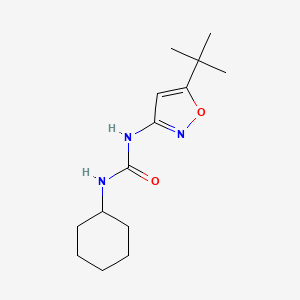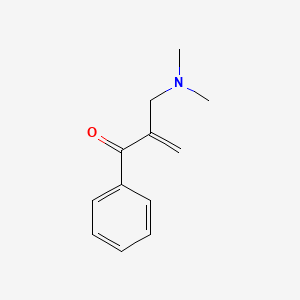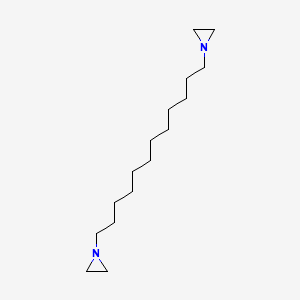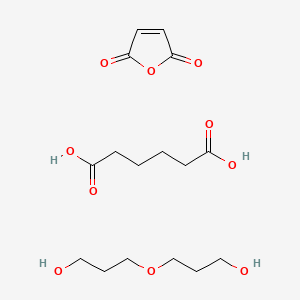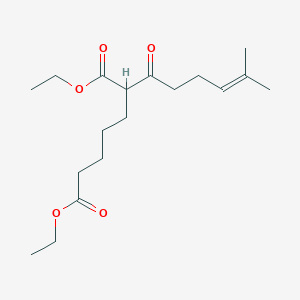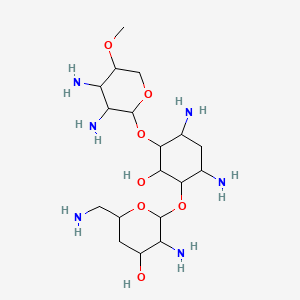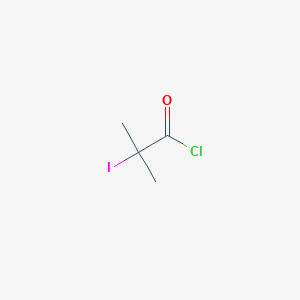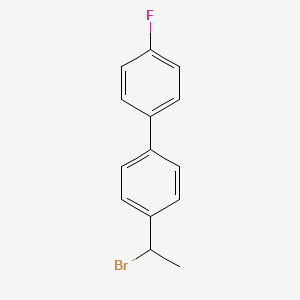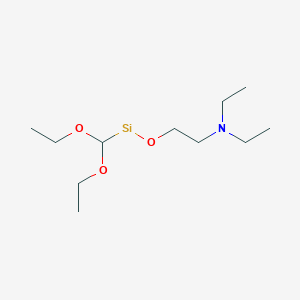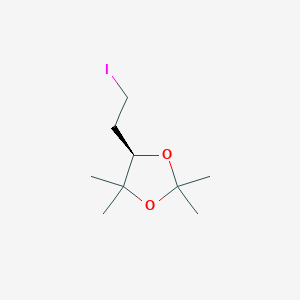
(5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane is an organic compound with a unique structure that includes an iodoethyl group attached to a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane typically involves the reaction of 2-iodoethanol with a suitable dioxolane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the iodoethyl group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Formation of substituted dioxolane derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of ethyl derivatives.
Applications De Recherche Scientifique
(5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane involves its interaction with specific molecular targets. The iodoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. Additionally, the compound’s structure allows it to act as a ligand in coordination chemistry, potentially interacting with metal ions and other molecular entities.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5R,6S)-4-[(1S)-1-hydroxy-2-iodoethyl]-6-(iodomethyl)-1,3-dioxan-5-ol: A compound with a similar dioxolane ring structure and iodoethyl group.
2-Iodoethanol: A simpler compound with an iodoethyl group, used as a precursor in the synthesis of more complex molecules.
Uniqueness
(5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane is unique due to its specific stereochemistry and the presence of both the iodoethyl group and the tetramethyl-substituted dioxolane ring
Propriétés
Numéro CAS |
56881-97-1 |
|---|---|
Formule moléculaire |
C9H17IO2 |
Poids moléculaire |
284.13 g/mol |
Nom IUPAC |
(5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H17IO2/c1-8(2)7(5-6-10)11-9(3,4)12-8/h7H,5-6H2,1-4H3/t7-/m1/s1 |
Clé InChI |
UYOGQQFNTLJDIL-SSDOTTSWSA-N |
SMILES isomérique |
CC1([C@H](OC(O1)(C)C)CCI)C |
SMILES canonique |
CC1(C(OC(O1)(C)C)CCI)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


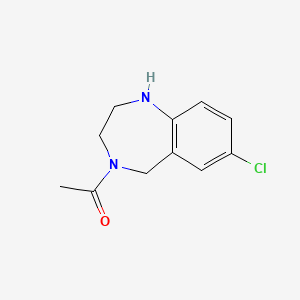

![2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide](/img/structure/B14629549.png)
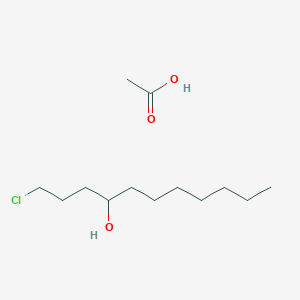
![Ethanol, 2-[(pentafluorophenyl)thio]-](/img/structure/B14629561.png)
